molecular formula C4H5N3O2S B13781726 N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide

N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide

Cat. No.: B13781726
M. Wt: 159.17 g/mol
InChI Key: ZNDOOKWEIHQHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide typically involves the reaction of hydrazides with ammonium thiocyanate and a strong acid. One common method starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives. These hydrazides are then reacted with ammonium thiocyanate and a strong acid to form the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide involves its interaction with various molecular targets. The compound’s bioactive properties are generally connected to its ability to disrupt processes related to DNA replication, making it effective against bacterial and cancer cells . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases, allowing it to interfere with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide is unique due to its specific structural features and the wide range of biological activities it exhibits. Its ability to act as a bioisostere of pyrimidine sets it apart from other thiadiazole derivatives, providing it with unique applications in medicinal chemistry and other fields.

Properties

IUPAC Name

N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDOOKWEIHQHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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